3-Fluorobenzylamine chemical properties and structure
3-Fluorobenzylamine chemical properties and structure
An In-depth Technical Guide to 3-Fluorobenzylamine: Chemical Properties, Structure, and Applications
Introduction
3-Fluorobenzylamine is a versatile chemical intermediate recognized for its significant role in the pharmaceutical, agrochemical, and material science industries.[1] Characterized by a fluorine atom substituted on the benzene ring, this compound serves as a crucial building block in the synthesis of various bioactive molecules.[1] The presence of fluorine can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, making it a valuable moiety in drug design.[2][3] This guide provides a comprehensive overview of the chemical properties, structure, experimental protocols, and key applications of 3-Fluorobenzylamine for researchers and drug development professionals.
Chemical Properties and Structure
The physical and chemical properties of 3-Fluorobenzylamine are summarized below. It is typically a colorless to pale yellow liquid and is noted to be air-sensitive.[1][4]
Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow/orange clear liquid | [1][4] |
| Molecular Formula | C₇H₈FN | [1][4][5] |
| Molecular Weight | 125.14 g/mol | |
| Boiling Point | 174-175°C (at 760 mmHg); 82°C (at 16 mmHg) | [1][4] |
| Melting Point | -5°C | [4] |
| Density | 1.097 g/mL at 25°C | [6] |
| Refractive Index | n20/D 1.514 - 1.52 | [1][6] |
| Flash Point | 71°C (159.8°F) - closed cup | [6] |
| Water Solubility | Soluble | [4] |
| pKa | 8.35±0.10 (Predicted) | [7] |
| Storage | Store at 2 - 8°C under an inert atmosphere | [1][8] |
Structural and Identification Data
| Identifier | Value | Source(s) |
| IUPAC Name | (3-fluorophenyl)methanamine | [5] |
| Synonyms | m-Fluorobenzylamine, (3-Fluorophenyl)methylamine | [4] |
| CAS Number | 100-82-3 | [1][4][5] |
| PubChem CID | 66853 | [1][5] |
| EINECS Number | 202-891-3 | [4] |
| MDL Number | MFCD00008113 | [1] |
| SMILES | C1=CC(=CC(=C1)F)CN or NCc1cccc(F)c1 | [4][6] |
| InChI | InChI=1S/C7H8FN/c8-7-3-1-2-6(4-7)5-9/h1-4H,5,9H2 | [4][5] |
| InChIKey | QVSVMNXRLWSNGS-UHFFFAOYSA-N | [4][5] |
Experimental Protocols
While specific synthesis procedures for 3-Fluorobenzylamine are proprietary, a general methodology can be outlined based on common organic synthesis reactions for analogous compounds, such as reductive amination of an aldehyde.
Synthesis via Reductive Amination (Hypothetical Protocol)
This protocol describes a plausible synthesis route starting from 3-fluorobenzaldehyde.
-
Reaction Setup : A three-necked round-bottomed flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.[9] The flask is charged with 3-fluorobenzaldehyde and a suitable solvent, such as methanol.
-
Ammonia Addition : An excess of an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) is added to the flask.
-
Formation of Imine : The mixture is stirred at room temperature to facilitate the formation of the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction : Once imine formation is significant, a reducing agent (e.g., sodium borohydride) is added portion-wise while controlling the temperature with an ice bath.
-
Quenching and Workup : After the reduction is complete (as monitored by TLC), the reaction is carefully quenched by the slow addition of water. The methanol is removed under reduced pressure.[10]
-
Extraction : The resulting aqueous residue is extracted multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.[9] The combined organic layers are then washed with brine.[9]
-
Drying and Concentration : The organic phase is dried over an anhydrous drying agent like magnesium sulfate, filtered, and concentrated by rotary evaporation to yield the crude 3-Fluorobenzylamine.[9]
-
Purification : The crude product can be purified by vacuum distillation to obtain the final product with high purity.[10]
Analytical Methods for Characterization
To confirm the identity and purity of the synthesized 3-Fluorobenzylamine, a combination of analytical techniques is employed:
-
Gas Chromatography (GC) : Used to determine the purity of the final product, often reported as ≥97% or ≥98%.[1][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Mass Spectrometry (MS) : Determines the molecular weight and fragmentation pattern, confirming the molecular formula.[5]
-
Infrared (IR) Spectroscopy : Identifies characteristic functional groups, such as the N-H and C-F bonds.[5]
Applications in Research and Drug Development
3-Fluorobenzylamine is a valuable building block due to the unique properties imparted by the fluorine atom.[1] Fluorine's high electronegativity can alter the pKa of nearby functional groups, influence molecular conformation, and block metabolic oxidation sites, often leading to improved pharmacokinetic profiles (e.g., enhanced bioavailability and stability).[2][3]
Core Applications
-
Pharmaceutical Development : It is a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly for drugs targeting neurological disorders and cancer.[1][4] For example, it has been used in the synthesis of potent inhibitors of human immunodeficiency virus (HIV) protease.[6] The improved metabolic stability and target-binding affinity derived from the fluorine atom are highly desirable in medicinal chemistry.[1][2]
-
Agrochemicals : The compound is used to formulate more effective and potent pesticides and herbicides.[1][4][12]
-
Material Science : It finds applications in creating advanced polymers and resins used in specialized coatings and adhesives.[1]
-
Organic Synthesis Research : As a versatile building block, it allows chemists to explore novel chemical reactions and synthetic pathways.[1]
Visualizations
Synthesis and Purification Workflow
Caption: A logical workflow for the synthesis and purification of 3-Fluorobenzylamine.
Structure-Application Relationship
Caption: The relationship between structure, properties, and applications of 3-Fluorobenzylamine.
Safety and Handling
3-Fluorobenzylamine is classified as a corrosive substance that causes severe skin burns and eye damage.[5] Appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing, must be worn when handling this chemical.[8] It should be stored in a dry, cool, well-ventilated place away from strong oxidizing agents and acids.[8] In case of fire, carbon dioxide, dry chemical, or alcohol-resistant foam are recommended extinguishing agents.[13]
References
- 1. chemimpex.com [chemimpex.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. 3-Fluorobenzylamine | C7H8FN | CID 66853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 3-氯-2-氟苄胺 | 72235-55-3 [m.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. 3-Fluorobenzylamine(100-82-3) 1H NMR [m.chemicalbook.com]
- 12. nbinno.com [nbinno.com]
- 13. fishersci.com [fishersci.com]

